5-Bromo-2-iodobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including 5-Bromo-2-iodobenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes, where O-Methyloxime serves as a directing group, facilitating selective bromination. The process yields the desired bromobenzaldehydes with good overall efficiency (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and crystal packing of bromo-dimethoxybenzaldehydes, including analogs of 5-Bromo-2-iodobenzaldehyde, have been characterized using X-ray diffraction. These studies help understand the effect of bromine substitution on the aromatic ring, revealing how such modifications influence intermolecular interactions and electronic properties. Theoretical calculations, including density functional theory (DFT), provide insights into the electronic structure, highlighting the impact of halogen substitution on molecular stability and reactivity (Borges et al., 2022).
Chemical Reactions and Properties
5-Bromo-2-iodobenzaldehyde participates in various chemical reactions, showcasing its versatility as an intermediate. For instance, it can undergo condensation reactions with arylhydrazines in the presence of palladium catalysts to yield 1-aryl-1H-indazoles, demonstrating its utility in heterocyclic synthesis (Cho et al., 2004).
Physical Properties Analysis
The physical properties of 5-Bromo-2-iodobenzaldehyde derivatives have been explored through various spectroscopic and computational methods. These studies include vibrational spectroscopy, natural bond orbital (NBO) analysis, and molecular orbital calculations, offering a detailed understanding of the compound's stability, electronic distribution, and reactivity. The influence of bromine substitution on the optical and electronic properties of the molecule is a particular focus, with implications for its use in material science and organic synthesis (Balachandran et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of 5-Bromo-2-iodobenzaldehyde reveal its reactivity in various contexts, including its role in the synthesis of complex organic molecules and materials. Studies on bromovinyl aldehyde chemistry, for example, highlight the utility of 2-bromobenzaldehydes in constructing compounds with potential biological and medicinal applications under palladium-catalyzed conditions. These advancements demonstrate the compound's significance in contemporary synthetic organic chemistry (Ghosh & Ray, 2017).
Scientific Research Applications
Preconcentration of Copper Ions : A study by Fathi & Yaftian (2009) utilized a derivative of 5-bromo-2-hydroxybenzaldehyde as a modifier for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental analysis.
Synthetic Applications : Ghosh & Ray (2017) reviewed the advancements in bromovinyl aldehyde chemistry, particularly focusing on methods utilizing 2-bromobenzaldehydes under palladium-catalyzed conditions for potential biological, medicinal, and material applications.
Formation of Novel Chelating Ligands : Hu, Zhang, & Thummel (2003) conducted a study on the synthesis of 5-bromo-2-aminobenzaldehyde, which was used in the formation of bidentate and tridentate 6-bromoquinoline derivatives, showing its utility in developing new ligands.
IETS Study of Reactions on Aluminium Oxide : Velzen (1984) investigated the reactions of 5-bromo-2-hydroxybenzaldehyde with monomolecular layers of silanes immobilized on aluminum oxide, contributing to surface chemistry.
Cyclocondensation Reactions : A study by Vypolzov et al. (2011) explored the reactions of 2-bromo- and 2-iodobenzaldehydes with benzamidines under CuI/L-proline catalyzed conditions, aiding in the formation of quinazolines.
Synthesis of Chiral Amino Alcohols : Yuan-yuan (2011) reported the synthesis of chiral amino alcohol polydentate ligand from 5-bromo-2-dimethylaminobenzaldehyde, indicating its role in chiral chemistry.
Gas Chromatography Applications : Jie (2000) studied the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, highlighting its analytical chemistry applications.
A New Polymorph of 2-bromo-5-hydroxybenzaldehyde : Silva et al. (2004) discovered a new polymorph of 2-bromo-5-hydroxybenzaldehyde, contributing to crystallography and solid-state chemistry.
Effect on Nonlinear Optical Properties : Aguiar et al. (2022) examined the impact of bromine substitution on the linear and nonlinear optical responses of dimethoxybenzaldehydes, relevant to material science.
Transformation by Anaerobic Bacteria : Neilson et al. (1988) investigated the transformations of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into environmental and biochemical processes.
Safety And Hazards
The safety information for 5-Bromo-2-iodobenzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
5-bromo-2-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOELYMOGQIDKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621000 | |
Record name | 5-Bromo-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodobenzaldehyde | |
CAS RN |
689291-89-2 | |
Record name | 5-Bromo-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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